molecular formula C13H11NO2S B1332622 1-(Benzylsulfanyl)-4-nitrobenzene CAS No. 27691-43-6

1-(Benzylsulfanyl)-4-nitrobenzene

Cat. No.: B1332622
CAS No.: 27691-43-6
M. Wt: 245.3 g/mol
InChI Key: OIWYQDTUUYUAOX-UHFFFAOYSA-N
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Description

1-(Benzylsulfanyl)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzylsulfanyl group at the 1-position and a nitro group at the 4-position

Scientific Research Applications

1-(Benzylsulfanyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of materials with specific chemical functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzylsulfanyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-nitrochlorobenzene with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfanyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Nucleophiles like thiols, amines, or alkoxides.

Major Products Formed

    Oxidation: Benzylsulfinyl-4-nitrobenzene, benzylsulfonyl-4-nitrobenzene.

    Reduction: 1-(Benzylsulfanyl)-4-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(benzylsulfanyl)-4-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by reducing agents. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-(Benzylsulfanyl)-4-nitrobenzene can be compared with other similar compounds such as:

    1-(Benzylsulfanyl)octan-2-ol: Another sulfur-containing compound with different functional groups and applications.

    4-Nitrothiophenol: Contains a nitro group and a thiol group, showing different reactivity and applications.

    Benzylsulfinyl-4-nitrobenzene: An oxidized form of this compound with distinct chemical properties.

Properties

IUPAC Name

1-benzylsulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWYQDTUUYUAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363330
Record name 1-(benzylsulfanyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27691-43-6
Record name 1-(benzylsulfanyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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